N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride is a chemical compound with the molecular formula C10H22NO2Cl. It is known for its applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride typically involves the reaction of trimethylamine with 2-(pentanoyloxy)ethanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride involves its interaction with specific molecular targets. It can modulate cellular pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Similar in structure but contains a phosphonooxy group instead of a pentanoyloxy group.
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Contains a methacryloyloxy group and is used in different applications.
Uniqueness
N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This makes it suitable for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
90830-40-3 |
---|---|
Molekularformel |
C10H22ClNO2 |
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
trimethyl(2-pentanoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C10H22NO2.ClH/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JTLHYCGXOYLZMM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=O)OCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.